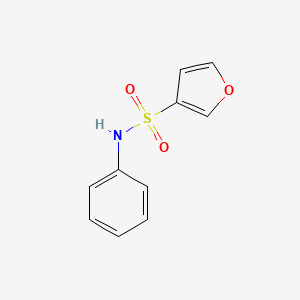

N-Phenylfuran-3-sulfonamide

Description

Properties

IUPAC Name |

N-phenylfuran-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-15(13,10-6-7-14-8-10)11-9-4-2-1-3-5-9/h1-8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDZJMSOMOIAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylfuran-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of furan-3-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Furan-3-sulfonyl chloride and aniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, often in an organic solvent like dichloromethane or acetonitrile.

Procedure: The furan-3-sulfonyl chloride is added dropwise to a solution of aniline and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Product Isolation: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-Phenylfuran-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-Phenylfuran-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Aniline derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-Phenylfuran-3-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-Phenylfuran-3-sulfonamide exerts its effects depends on its specific application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

Antimicrobial Activity: The compound may interfere with bacterial cell wall synthesis or protein function, leading to cell death.

Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N,N-Dimethyl-4-(methoxymethyl)benzamide, highlighting substituent variations, synthesis methods, and biological activities:

Key Findings:

Substituent Effects on Bioactivity :

- The methoxymethyl group in N,N-Dimethyl-4-(methoxymethyl)benzamide enhances solubility and binding affinity compared to nitro-substituted analogs (e.g., N,N-Dimethyl-4-(4-nitrophenyl)benzamide), which are more electron-deficient and suited for redox applications .

- Piperazine-linked derivatives (e.g., C7) exhibit superior PCSK9 inhibition due to additional hydrogen-bonding interactions from fluorophenyl groups .

Synthetic Efficiency :

- Photoredox/nickel catalysis (used for N,N-Dimethyl-4-(methoxymethyl)benzamide) offers higher yields (66%) compared to traditional carbodiimide-mediated couplings (e.g., 40–60% yields for HPAPB) .

Pharmacological Profiles: HPAPB demonstrates lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, a benchmark HDAC inhibitor, despite similar anti-tumor efficacy .

Structural and Functional Insights

- Electronic Effects : The dimethylamide group in N,N-Dimethyl-4-(methoxymethyl)benzamide donates electron density to the aromatic ring, stabilizing intermediates in catalytic reactions .

- Steric Considerations : Bulky substituents (e.g., dibenzyl groups in 4-Methoxy-N,N-bis(phenylmethyl)benzamide) reduce metabolic clearance but may hinder target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Phenylfuran-3-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves coupling a furan-3-sulfonyl chloride derivative with aniline under basic conditions. Key parameters include temperature control (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-reaction purification via column chromatography or recrystallization ensures high purity. Variations in solvent polarity and base strength (e.g., triethylamine vs. pyridine) can alter yields by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing N-Phenylfuran-3-sulfonamide, and what structural features do they confirm?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the sulfonamide linkage (δ 3.1–3.5 ppm for SO₂NH) and furan ring protons (δ 6.5–7.5 ppm). Mass spectrometry (MS) verifies molecular weight ([M+H]+ expected at ~237 g/mol). Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity in further functionalization?

- Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring deactivate the sulfonamide nitrogen, reducing nucleophilicity and slowing alkylation/acylation. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity. Hammett constants (σ) and computational DFT studies can predict substitution effects .

Advanced Research Questions

Q. What computational strategies are recommended to model N-Phenylfuran-3-sulfonamide’s interactions with biological targets?

- Methodological Answer: Molecular docking (AutoDock, Schrödinger) paired with Molecular Dynamics (MD) simulations can predict binding affinities to enzymes like carbonic anhydrase or kinase targets. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps, identifying key hydrogen-bonding sites (e.g., sulfonamide oxygen) .

Q. How can researchers resolve contradictions in reported bioactivity data for N-Phenylfuran-3-sulfonamide analogs?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, ATP concentrations in kinase assays). Standardize protocols using validated positive controls (e.g., staurosporine for kinase inhibition) and orthogonal assays (SPR for binding affinity vs. enzymatic activity). Meta-analyses of PubChem BioAssay data (AID 743255) help identify outliers .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer: Use Caco-2 cell monolayers to assess intestinal permeability (Papp < 1 × 10⁻⁶ cm/s suggests poor absorption). Microsomal stability assays (rat/human liver microsomes) quantify metabolic half-life (t½). Plasma protein binding (equilibrium dialysis) and LogP (HPLC-derived) inform bioavailability. LC-MS/MS quantifies plasma concentrations in rodent models .

Q. How can structural modifications enhance N-Phenylfuran-3-sulfonamide’s selectivity toward a specific enzyme isoform?

- Methodological Answer: Introduce steric hindrance (e.g., ortho-methyl groups on the phenyl ring) to block off-target binding pockets. Isothermal Titration Calorimetry (ITC) measures binding entropy/enthalpy changes, guiding modifications. Co-crystallization with the target enzyme (e.g., PDB 5Y8S) reveals residue-specific interactions for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.